molecular formula C17H20Cl2N2O2 B1502768 Tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate CAS No. 669068-10-4

Tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate

Cat. No. B1502768
CAS RN: 669068-10-4
M. Wt: 355.3 g/mol
InChI Key: DMIDDGVWDUNAMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis


Physical And Chemical Properties Analysis

  • Safety Hazards : The compound poses health risks (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation). Handle with care .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Routes and Methods : Tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, it is used in the preparation of novel triple reuptake inhibitors, which possess a unique 2-phenyl-2-(piperidin-4-yl)ethanol moiety. Different synthesis routes, such as lipase-catalyzed kinetic resolution and asymmetric hydrogenation, are explored for its preparation (Yamashita et al., 2015).

  • Key Intermediate in Drug Synthesis : This compound is a key intermediate in the synthesis of drugs like Vandetanib, a medication used in cancer treatment. Its synthesis involves steps like acylation, sulfonation, and substitution, highlighting its role in complex pharmaceutical manufacturing processes (Wang et al., 2015).

  • Utility in Developing Anticancer Drugs : It is an important intermediate for small molecule anticancer drugs, demonstrating its significant role in cancer research and drug development. The synthesis methods for this compound are optimized to improve yields and efficiency, which is crucial for the pharmaceutical industry (Zhang et al., 2018).

Applications in Molecular Studies

  • Structural Analysis and Characterization : Studies on the molecular structure and crystallography of compounds related to tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate offer insights into their potential applications in medicinal chemistry. For example, x-ray studies of similar compounds provide valuable information on molecular packing and interactions, which are essential for understanding their biological activity (Didierjean et al., 2004).

Role in Chemical Synthesis and Optimization

  • Chemical Synthesis and Optimization : Research on the synthesis of various derivatives of tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate contributes to the development of new methodologies in chemical synthesis. These studies often focus on improving reaction conditions, yields, and scalability, which are crucial for both academic research and industrial applications (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIDDGVWDUNAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678155
Record name tert-Butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate

CAS RN

669068-10-4
Record name tert-Butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,2-dichloro-4-fluorobenzene (1.64 g, 10 mmol) in toluene (25 mL) was added tert-butyl 4-cyanopiperidine-1-carboxylate (2.10 g, 10 mmol) and KHMDS (0.5 M in toluene) (2.99 g, 15.00 mmol). The reaction mixture was stirred at 60° C. for 16 hours and cooled to room temperature. After the addition of 1N HCl (25 mL), the reaction mixture was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with brine (100 mL), dried over MgSO4, filtered, and concentrated. The residue was purified by Prep-TLC (eluted with ethyl acetate:petroleum ether=1:5) to provide Example 140A. LCMS: 255 [M−100]+.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(3,4-dichlorophenyl)acetonitrile (3.50 g, 18.8 mmol, CASRN 3218-49-3) and 15-crown-5 (0.414 g, 1.88 mmol) in DMF (75 mL) at 0° C. under nitrogen was added NaH (1.88 g, 47.0 mmol, 60% mineral oil dispersion) in 2 portions. The reaction mixture was warmed to RT and stirred 35 min then re-cooled to 0° C. NaI (2.82 g, 18.8 mmol) was added followed by a solution of freshly prepared tert-butyl bis-(2-chloroethyl)carbamate (4.56 g, 18.8 mmol) in DMF (10 mL) via syringe. The reaction mixture was warmed to RT and stirred overnight. The reaction mixture was then poured into ice cold sat'd. NH4Cl solution (250 mL) with stirring and the mixture was extracted with EtOAc (2×250 mL). The combined extracts were dried (MgSO4), filtered and concentrated. The crude product was loaded onto a SiO2 column (Biotage 40L) and eluted with hexanes/EtOAc (6/1) to afford 4.54 g (68%) of tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate (356) as an off white solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.414 g
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
4.56 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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